molecular formula C20H23ClN4O B3009622 N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine CAS No. 866042-43-5

N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine

Cat. No. B3009622
CAS RN: 866042-43-5
M. Wt: 370.88
InChI Key: SGHSWUBWETYWPS-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . It also has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the tert-butyl group suggests that the compound might have some steric hindrance in reactions .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name and would involve a pyrimidine ring attached to an isoxazole ring via a methylene bridge. The pyrimidine ring carries a chlorine and an ethyl group, while the isoxazole ring carries a phenyl ring substituted with a tert-butyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. Factors like polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Insecticidal and Acaricidal Activities

  • N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine derivatives have been studied for their insecticidal and acaricidal properties. For instance, some compounds within this class demonstrated remarkable insecticidal activity against Aphis fabae and Tetranychus cinnabarinus, with certain derivatives showing superior activity compared to commercial insecticides like imidacloprid (Zhang et al., 2019).

Chemical Synthesis and Structural Studies

  • Research has been conducted on the synthesis and structural characterization of similar compounds. This includes studies on hydrogen-bonding patterns and crystal structures, providing insights into the molecular arrangements and interactions of these compounds (López et al., 2010).

Interaction with Other Chemicals

  • The interaction of related pyrimidine compounds with various reagents, such as glycine esters, has been explored. These studies aim to understand the chemical reactions and potential applications of these compounds in synthesis (Zinchenko et al., 2018).

Application in Polymer Science

  • Some derivatives have been studied for their application in polymer science, such as in the synthesis of fluorinated polyimides. These studies explore the properties of these polymers, such as solubility, thermal stability, and electrochromic behavior (Yang et al., 2006).

Medicinal Chemistry Applications

  • While avoiding details on drug use, dosage, and side effects, it's noteworthy that similar compounds have been synthesized and evaluated for potential antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis. If it’s a drug, studies could be conducted to understand its pharmacokinetics, pharmacodynamics, and therapeutic potential .

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2-oxazol-4-yl]methyl]-5-chloro-6-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-5-16-17(21)19(24-12-23-16)22-10-14-11-26-25-18(14)13-6-8-15(9-7-13)20(2,3)4/h6-9,11-12H,5,10H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHSWUBWETYWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CON=C2C3=CC=C(C=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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